2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

HIV-1 NNRTI Anti-HIV activity Imidazole thioacetanilide

This ITA-class NNRTI delivers benchmark anti-HIV-1 potency (EC50 0.20 µM, SI=176) and HIV-2 inactivity for mechanistic control. Its 10.3-fold improvement over triazole lead L1 validates imidazole bioisosterism. Procure a structurally definitive, SAR-documented reference for N-1 aryl screening, docking-guided medicinal chemistry, or antiviral assay validation.

Molecular Formula C20H21N3O3S
Molecular Weight 383.47
CAS No. 688336-62-1
Cat. No. B2458193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide
CAS688336-62-1
Molecular FormulaC20H21N3O3S
Molecular Weight383.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C20H21N3O3S/c1-3-26-16-10-8-15(9-11-16)23-13-12-21-20(23)27-14-19(24)22-17-6-4-5-7-18(17)25-2/h4-13H,3,14H2,1-2H3,(H,22,24)
InChIKeySECHFZQTIHKDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide (CAS 688336-62-1): Baseline Compound Profile for Procurement Selection


2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide (CAS 688336-62-1), molecular formula C₂₀H₂₁N₃O₃S and molecular weight 383.47 g/mol, belongs to the imidazole thioacetanilide (ITA) class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [1]. First reported by Zhan et al. (2009) under the internal designation 4a2, this compound emerged as one of the two most potent analogs from a systematic bioisosteric replacement campaign that substituted the triazole/tetrazole core of earlier sulfanyl-based leads with an imidazole ring [1]. The compound carries a 4-ethoxyphenyl substituent at the N-1 imidazole position, a thioether-linked acetamide bridge, and a 2-methoxyanilide moiety—a structural combination that has been shown to confer sub-micromolar anti-HIV-1 activity in MT-4 cell-based assays [1].

Why Generic Imidazole Thioacetanilide Substitution Fails for Anti-HIV-1 NNRTI Research Involving 688336-62-1


Within the imidazole thioacetanilide (ITA) chemotype, anti-HIV-1 potency is exquisitely sensitive to the nature and position of substituents on both the N-1 aryl ring and the anilide phenyl ring. The Zhan et al. (2009) SAR study demonstrated that replacing the 4-ethoxyphenyl group on the imidazole N-1 with alternative aryl groups—such as naphthalen-1-yl, 4-chlorophenyl, p-tolyl, or 4-methoxyphenyl—produces divergent EC₅₀ values spanning from 0.18 µM to >345 µM across the 4a–4d series, a greater than 1,900-fold potency range governed solely by aryl substitution [1]. Even within the same naphthalen-1-yl sub-series (4a1–4a6), variation limited to the anilide ortho-substituent (H, F, Cl, Br, NO₂, Me) yielded EC₅₀ values ranging from 0.18 to 2.46 µM [1]. Consequently, procuring a close analog—such as the 4-methoxyphenyl variant or a differently substituted anilide—cannot be assumed to preserve the anti-HIV-1 activity profile of 688336-62-1. The structural specificity documented in this SAR series necessitates compound-level, rather than class-level, procurement decisions when fidelity to a particular potency or selectivity benchmark is required for downstream experimental protocols.

Quantitative Differentiation Evidence for 2-((1-(4-Ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide (688336-62-1) Versus Comparators


Superior Anti-HIV-1 Potency of 688336-62-1 Versus the Lead Compound L1: A ~10-Fold Improvement

In MT-4 cell-based anti-HIV-1 assays using the HIV-1 strain IIIB, compound 688336-62-1 (designated 4a2 in the Zhan et al. series) achieved an EC₅₀ of 0.20 µM, representing an approximately 10.3-fold improvement over the lead compound L1 (EC₅₀ = 2.053 µM), a sulfanyltriazole-based NNRTI that served as the structural starting point for the bioisosteric replacement program [1]. This potency gain was achieved without additional structural optimization beyond the imidazole-for-triazole replacement, establishing the ITA scaffold as a productive lead-hopping strategy [1].

HIV-1 NNRTI Anti-HIV activity Imidazole thioacetanilide

688336-62-1 Demonstrates Enhanced Anti-HIV-1 Potency Relative to the Clinical NNRTI Reference Drug Nevirapine in MT-4 Cells

In the same MT-4 cell-based assay system, compound 688336-62-1 (4a2, EC₅₀ = 0.20 µM) was reported to be more effective than the reference drug nevirapine (NVP), which exhibited an EC₅₀ of 0.31 µM in a parallel assay configuration [1]. An independent study using an identical MT-4/MTT assay reported nevirapine EC₅₀ values ranging from 0.076 to 0.098 µM, corroborating the sub-micromolar but variable potency of nevirapine in this cell system [2]. While the inter-study variability precludes a precise fold-difference calculation, the consistently reported sub-0.20 µM EC₅₀ of 688336-62-1 places it at the high-potency end of the NNRTI spectrum in the MT-4 model.

HIV-1 NNRTI Nevirapine comparator Antiviral potency benchmarking

688336-62-1 Exhibits Quantifiable Anti-HIV-1 Potency Advantage Over the 4-Methoxyphenyl N-1 Analog, Demonstrating Key SAR Differentiation

Within the ITA series, the N-1 aryl substituent is a primary determinant of anti-HIV-1 activity. Compound 688336-62-1 (4a2), carrying a naphthalen-1-yl group at the N-1 imidazole position, exhibits an EC₅₀ of 0.20 µM. In contrast, the most potent analog within the 4-methoxyphenyl N-1 sub-series (4d6) achieved only an EC₅₀ of 1.03 µM—an approximately 5.2-fold reduction in potency relative to 4a2 [1]. Furthermore, the broader 4-methoxyphenyl sub-series (4d1–4d6) displayed EC₅₀ values ranging from 1.03 µM to >80.78 µM, whereas the naphthalen-1-yl sub-series (4a1–4a6) produced EC₅₀ values between 0.18 and 2.46 µM [1]. This systematic comparison demonstrates that substitution at N-1 with naphthalen-1-yl (as in 688336-62-1) is critical for achieving sub-micromolar potency, and that the 4-methoxyphenyl replacement cannot be considered an equipotent alternative.

Structure-activity relationship N-1 aryl substitution HIV-1 NNRTI SAR

Selectivity Index of 688336-62-1 (4a2) in MT-4 Cells: Quantified Cytotoxicity-to-Activity Window

In the MT-4 cell system, compound 688336-62-1 (4a2) demonstrated a CC₅₀ (50% cytotoxic concentration) of 35.24 µM against HIV-1 IIIB-infected cultures, yielding a selectivity index (SI = CC₅₀/EC₅₀) of 176 [1]. This SI value is approximately 5.5-fold higher than that of zidovudine (AZT, SI = 32) tested under the same conditions, though lower than the SI reported for nevirapine (SI > 162) and delavirdine (SI > 67) in the same assay platform [1]. Notably, compound 688336-62-1 displayed no detectable activity against HIV-2 strain ROD (EC₅₀ > 35.24 µM), a characteristic shared with other NNRTIs and consistent with the class-specific mechanism of action targeting the HIV-1 RT allosteric pocket [1].

Selectivity index Cytotoxicity profiling Therapeutic window

Molecular Docking Evidence: 688336-62-1 (4a2) Adopts a Defined Binding Mode Within the HIV-1 RT NNRTI Binding Pocket, Supporting Scaffold-Specific Optimization

Compound 688336-62-1 (4a2) was selected as the representative ITA analog for molecular docking studies into the HIV-1 RT non-nucleoside inhibitor binding pocket (NNIBP, PDB code: 3DLG) using AutoDock Vina [1]. The docking model revealed that the naphthalene ring of 4a2 occupies the aromatic-rich sub-pocket defined by Tyr188, Phe227, and Trp229 side chains, while the amide carbonyl forms a key hydrogen bond with the backbone NH of Lys103 [1]. Critically, the anilide 4-substituent was positioned toward the solvent-exposed region of the binding pocket, providing a structural rationale for the SAR observation that hydrophilic groups are tolerated at this position [1]. This validated binding model, specifically generated for 688336-62-1, distinguishes it from analogs lacking equivalent docking characterization and provides a testable structural hypothesis for further scaffold optimization.

Molecular docking NNRTI binding pocket Structure-based drug design

Procurement-Relevant Application Scenarios for 2-((1-(4-Ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide (688336-62-1)


Reference NNRTI Tool Compound for Anti-HIV-1 Screening Cascades

688336-62-1 can serve as a structurally distinct, imidazole-based NNRTI reference compound in anti-HIV-1 screening cascades. Its EC₅₀ of 0.20 µM in MT-4 cells and SI of 176 provide a benchmark for potency and selectivity that exceeds the NRTI control AZT (SI = 32) while maintaining comparability with the clinical NNRTI nevirapine [1]. Its NNRTI-class-specific inactivity against HIV-2 (EC₅₀ > 35.24 µM) further supports its use as a mechanistic control for confirming NNRTI-specific antiviral effects in counter-screening assays [1].

SAR Probe for Investigating N-1 Aryl Substitution Effects on NNRTI Potency

The quantitatively characterized potency of 688336-62-1 (EC₅₀ = 0.20 µM) and its defined structural features—naphthalen-1-yl at N-1, 2-methoxyanilide, and the S–CH₂–CO–NH linker—make it an ideal reference point for SAR expansion studies focused on N-1 aryl substitution. Researchers can use this compound as a baseline comparator when synthesizing and testing novel ITA analogs, given that the SAR dataset provides EC₅₀, CC₅₀, and SI values for 24 congeners spanning four aryl sub-series tested under identical conditions [1].

Structure-Based Design Starting Point Targeting the HIV-1 RT NNIBP Solvent-Exposed Region

The published molecular docking model of 4a2 (688336-62-1) bound to the HIV-1 RT NNIBP (PDB: 3DLG) explicitly identifies the anilide 4-position as solvent-exposed, providing a rational basis for introducing hydrophilic substituents at this vector without disrupting core binding interactions [1]. Procurement of 688336-62-1 as a parent scaffold enables structure-guided medicinal chemistry campaigns aimed at improving aqueous solubility or pharmacokinetic properties while preserving the core NNRTI pharmacophore validated by the docking model [1].

Bioisosterism Case Study for Medicinal Chemistry Education and Training

The approximately 10.3-fold potency improvement of 688336-62-1 (EC₅₀ = 0.20 µM) over the triazole-based lead L1 (EC₅₀ = 2.053 µM) represents a textbook example of successful imidazole-for-triazole bioisosteric replacement in antiviral drug design [1]. The compound can serve as a teaching tool in academic or industrial medicinal chemistry training programs, where the full SAR table (24 compounds, four aryl sub-series, EC₅₀/CC₅₀/SI data) provides a complete dataset for illustrating the principles of scaffold hopping and structure-activity relationship analysis [1].

Quote Request

Request a Quote for 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.